N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide: is a complex organic compound that features a benzodioxole ring, a quinoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperidine Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzodioxole and quinoline intermediates with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoline moiety, converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Biology: The compound is used in studies related to cell signaling pathways and receptor binding.
Pharmacology: It is explored for its pharmacokinetic properties and potential as a drug candidate.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its complex synthetic route further distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-4-3-11-27(13-16)22-10-7-17-5-2-6-20(24(17)26-22)29-14-23(28)25-18-8-9-19-21(12-18)31-15-30-19/h2,5-10,12,16H,3-4,11,13-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFMOSYSLHVHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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